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acid hydrochloride

Cat. No.: B1388054 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for (4-
(Dimethylamino)phenyl)boronic acid hydrochloride, a key reagent in synthetic organic

chemistry. Designed for researchers, scientists, and professionals in drug development, this

document elucidates the structural characteristics of the molecule through Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction
(4-(Dimethylamino)phenyl)boronic acid hydrochloride is an important derivative of

phenylboronic acid, widely utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-

carbon bonds. The presence of the dimethylamino group significantly influences the electronic

properties of the phenyl ring, making it a valuable building block for the synthesis of complex

organic molecules, including pharmaceuticals and materials with specific electronic properties.

The hydrochloride salt form enhances the compound's stability and solubility in certain

solvents.

Accurate structural elucidation and purity assessment are paramount for its effective

application. Spectroscopic techniques are indispensable tools for this purpose. NMR

spectroscopy provides detailed information about the carbon-hydrogen framework, IR

spectroscopy identifies the functional groups present, and mass spectrometry confirms the
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molecular weight and elemental composition. This guide synthesizes data from these

techniques to present a complete spectroscopic profile of the title compound.

Molecular Structure and Properties
(4-(Dimethylamino)phenyl)boronic acid hydrochloride has the chemical formula

C₈H₁₃BClNO₂ and a molecular weight of approximately 201.46 g/mol .[1] The structure consists

of a phenyl ring substituted with a boronic acid group [-B(OH)₂] and a protonated

dimethylamino group [-N(CH₃)₂H⁺], with a chloride counter-ion.

Caption: Structure of (4-(Dimethylamino)phenyl)boronic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

For boronic acids, sample preparation and choice of solvent are critical, as they can exist in

equilibrium with cyclic anhydride trimers (boroxines), leading to complex or broad spectra.[2]

Using a coordinating solvent like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-

d₆) can help break up these oligomers and provide sharper, more intelligible spectra.[3]

¹H NMR Spectroscopy
Proton NMR provides information on the number, environment, and connectivity of hydrogen

atoms in a molecule. In the hydrochloride salt, the dimethylamino group is protonated, which

deshields the adjacent aromatic protons and the N-methyl protons compared to the free base.

Table 1: ¹H NMR Data for (4-(Dimethylamino)phenyl)boronic acid (Free Base) in DMSO-d₆[4]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.6 d 2H
Ar-H (ortho to -

B(OH)₂)

~6.7 d 2H
Ar-H (ortho to -

N(CH₃)₂)

~2.9 s 6H -N(CH₃)₂

Not reported br s 2H -B(OH)₂

Note: Data for the hydrochloride salt is not readily available in literature. The expected shifts for

the hydrochloride in DMSO-d₆ would likely be further downfield for all protons due to the

electron-withdrawing effect of the -N(CH₃)₂H⁺ group.

Sample Preparation: Accurately weigh 5-10 mg of (4-(Dimethylamino)phenyl)boronic acid
hydrochloride and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or CD₃OD) in a clean NMR tube.[2]

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Processing: Process the raw data (FID) by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., DMSO-

d₅ at 2.50 ppm).

Analysis: Integrate the peaks and assign them to the corresponding protons in the molecule.

¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique

carbon atom gives a distinct signal.

Table 2: ¹³C NMR Data for (4-(Dimethylamino)phenyl)boronic acid (Free Base) in DMSO-d₆[4]
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Chemical Shift (δ) ppm Assignment

~152 C-N

~136 C-H (ortho to -B(OH)₂)

~128 (broad) C-B

~111 C-H (ortho to -N(CH₃)₂)

~40 -N(CH₃)₂

Note: The carbon attached to the boron atom often appears as a broad signal due to

quadrupolar relaxation of the boron nucleus. For the hydrochloride salt, all aromatic carbon

signals are expected to shift downfield.

Sample Preparation: Use the same sample prepared for ¹H NMR.

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is

typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

Processing & Analysis: Process the data similarly to the ¹H spectrum, referencing the solvent

peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. Attenuated Total Reflectance (ATR) is a common sampling

technique that requires minimal sample preparation.[5][6]

Table 3: Characteristic IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Reference

~3400-3200 (broad) O-H stretch Boronic acid -OH [7]

~3050-3000 C-H stretch Aromatic C-H [7]

~2700-2400 (broad) N-H stretch Ammonium salt -N⁺H General

~1600, ~1500 C=C stretch Aromatic ring [7]

~1350-1300 B-O stretch Boronic acid B-O [8]

~1200-1100 C-N stretch Aryl-N [8]

~850-800 C-H bend 1,4-disubstituted ring [7]

Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean and perform a

background scan.[5]

Sample Application: Place a small amount of the solid sample onto the crystal.[9]

Apply Pressure: Use the built-in press to ensure good contact between the sample and the

crystal.[10]

Data Acquisition: Collect the sample spectrum.

Analysis: Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like

the title compound, as it typically produces the protonated molecular ion with minimal

fragmentation.[11][12]

Table 4: Expected Mass Spectrometry Data (ESI-Positive Mode)
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m/z Value Ion Interpretation

166.10 [M+H]⁺ (for free base)
Protonated molecular ion of

the free base, C₈H₁₂BNO₂

148.09 [M+H - H₂O]⁺
Loss of a water molecule from

the protonated molecular ion

120.08 [M+H - B(OH)₂]⁺ Loss of the boronic acid group

Note: In ESI-MS, the hydrochloride salt will dissociate in solution. The observed mass will

correspond to the free base, likely detected as the protonated molecule [C₈H₁₂BNO₂ + H]⁺.

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable

solvent such as methanol or acetonitrile/water.[2]

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate.

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm

the structure.

Plausible Fragmentation Pathway
The energetically unstable molecular ion can fragment into smaller, more stable pieces. The

analysis of these fragments provides further structural confirmation.

[M+H]⁺
m/z = 166.10

[M+H - H₂O]⁺
m/z = 148.09- H₂O

[M+H - B(OH)₂]⁺
m/z = 120.08

- B(OH)₂

Click to download full resolution via product page

Caption: Plausible ESI-MS fragmentation of the protonated free base.
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Integrated Spectroscopic Workflow
The comprehensive characterization of (4-(Dimethylamino)phenyl)boronic acid
hydrochloride involves a logical sequence of analytical techniques.

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Dissolve in
DMSO-d₆

¹H & ¹³C NMR

Use Solid Sample

ATR-IR

Dissolve in
MeOH/H₂O

ESI-MS

Structural Elucidation
(H & C Framework)

Functional Group
Identification

Molecular Weight
& Formula Confirmation

Comprehensive
Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for spectroscopic characterization.

Conclusion
The collective data from NMR, IR, and MS provide a robust and self-validating spectroscopic

profile for (4-(Dimethylamino)phenyl)boronic acid hydrochloride. ¹H and ¹³C NMR confirm

the carbon-hydrogen framework and the substitution pattern of the aromatic ring. IR

spectroscopy validates the presence of key functional groups, including the boronic acid, the

aromatic ring, and the ammonium salt. Finally, mass spectrometry confirms the molecular

weight of the core structure. This integrated approach is essential for verifying the identity,
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purity, and structural integrity of this vital chemical reagent, ensuring its reliable performance in

research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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